2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one
Description
2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one is a complex heterocyclic compound that incorporates several functional groups, including benzofuran, triazole, and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O2S/c1-26-18(16-9-11-8-12(21)6-7-15(11)28-16)24-25-20(26)29-10-17-22-14-5-3-2-4-13(14)19(27)23-17/h2-9H,10H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPYHPUVJFTYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC5=C(O4)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction involving a phenol derivative and a halogenated compound under basic conditions.
Introduction of Triazole Moiety: The triazole ring is often introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Coupling with Quinazolinone: The final step involves coupling the benzofuran-triazole intermediate with a quinazolinone derivative, typically using a thiol-based linker under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-benzofuran-2-yl derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
4-methyl-4H-1,2,4-triazole derivatives: These compounds are known for their diverse pharmacological properties.
Quinazolinone derivatives: Widely studied for their anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
